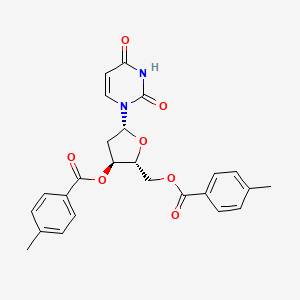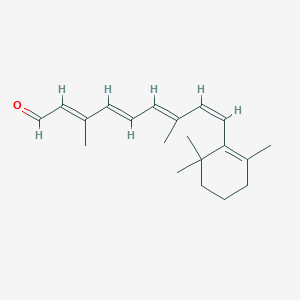
7-cis-Retinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-cis-Retinal is a geometric isomer of retinal, a derivative of vitamin A. Retinal plays a crucial role in the visual cycle, particularly in the phototransduction process in the retina.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-cis-Retinal can be synthesized by the direct irradiation of all-trans retinal dissolved in ethanol, followed by separation using high-performance liquid chromatography . The process involves the isomerization of the all-trans form to the 7-cis form under specific light conditions.
Industrial Production Methods
the principles of photochemical isomerization and chromatographic separation are fundamental to its production .
Chemical Reactions Analysis
Types of Reactions
7-cis-Retinal undergoes several types of chemical reactions, including:
Isomerization: Conversion between different geometric isomers (e.g., 7-cis to all-trans).
Oxidation: Conversion to retinal oximes.
Reduction: Formation of retinol derivatives.
Common Reagents and Conditions
Isomerization: Light irradiation in ethanol.
Oxidation: Hydroxylamine reaction.
Reduction: Use of reducing agents like sodium borohydride.
Major Products Formed
Isomerization: All-trans retinal.
Oxidation: Retinal oximes.
Reduction: Retinol derivatives.
Scientific Research Applications
7-cis-Retinal is used in various scientific research applications, including:
Chemistry: Study of photochemical reactions and isomerization processes.
Biology: Investigation of visual cycles and photoreceptor functions.
Industry: Development of light-sensitive materials and optogenetic tools
Mechanism of Action
The mechanism of action of 7-cis-Retinal involves its ability to absorb light and undergo isomerization. Upon light absorption, the 7-cis form is converted to the all-trans form, triggering a series of molecular changes in the associated protein, opsin. This process is crucial for the activation of photoreceptor cells in the retina, leading to the perception of light .
Comparison with Similar Compounds
Similar Compounds
11-cis-Retinal: Another geometric isomer involved in the visual cycle.
All-trans Retinal: The most common form of retinal, involved in the visual cycle.
9-cis-Retinal: Another isomer with distinct properties and applications.
Uniqueness
Unlike the more common 11-cis and all-trans isomers, 7-cis-Retinal offers unique insights into the photochemical behavior of retinal and its derivatives .
Properties
Molecular Formula |
C20H28O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11-,16-8+,17-13+ |
InChI Key |
NCYCYZXNIZJOKI-LYJDTWPQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C=O)\C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


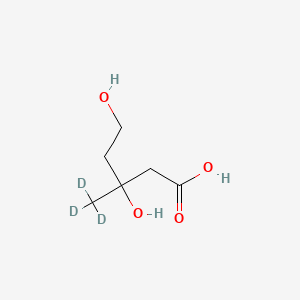
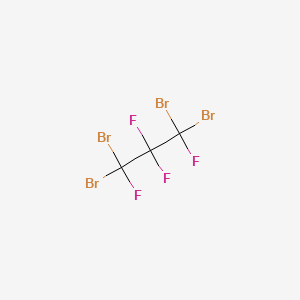
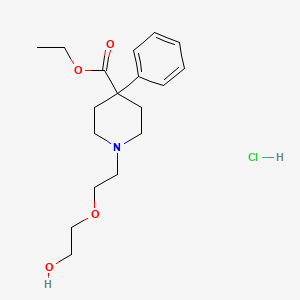
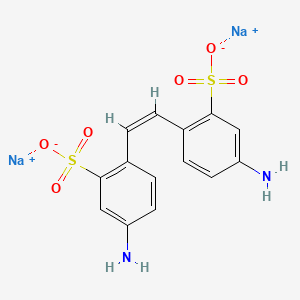
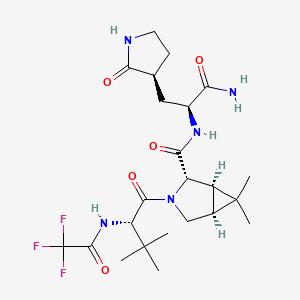
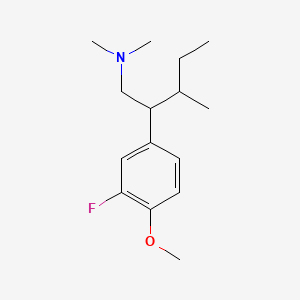
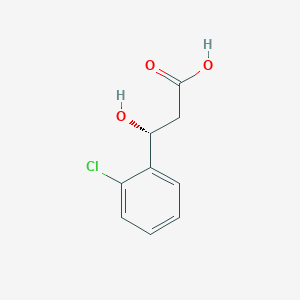
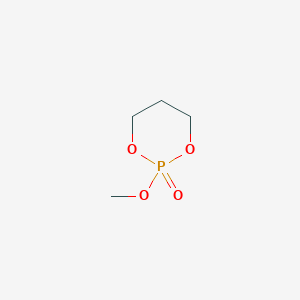
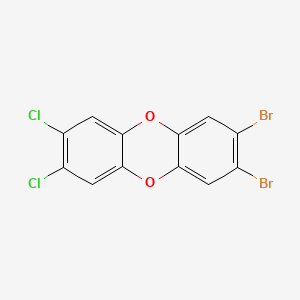
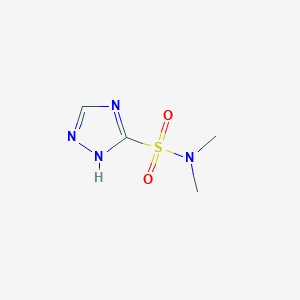
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
